molecular formula C12H14ClNO3 B255433 tert-butyl 4-chlorobenzoylcarbamate

tert-butyl 4-chlorobenzoylcarbamate

Cat. No.: B255433
M. Wt: 255.7 g/mol
InChI Key: RIMREVTWFVJWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-chlorobenzoylcarbamate is a carbamate derivative featuring a tert-butyl group and a 4-chlorobenzoyl substituent. Carbamates are widely utilized in pharmaceutical and agrochemical synthesis due to their stability and versatility as protecting groups for amines. The tert-butyl group enhances steric protection, while the 4-chlorobenzoyl moiety introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7 g/mol

IUPAC Name

tert-butyl N-(4-chlorobenzoyl)carbamate

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,15,16)

InChI Key

RIMREVTWFVJWNL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent
tert-Butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 4-Chlorophenethyl
tert-Butyl 4-(chloromethyl)phenylcarbamate 916578-53-5 C₁₂H₁₆ClNO₂ 241.72 4-(Chloromethyl)phenyl
tert-Butyl (3s,4r)-pyrrolidine derivative 1186654-76-1 C₁₇H₂₅NO₄ 307.40 Hydroxymethyl, methoxyphenyl

Key Observations:

  • Molecular Weight: The pyrrolidine derivative (307.40 g/mol) has the highest molecular weight due to its complex heterocyclic structure .
  • The 4-(chloromethyl)phenyl group () offers a reactive site for nucleophilic substitution, making it valuable in further functionalization . The hydroxymethyl and methoxyphenyl groups () increase polarity and hydrogen-bonding capacity, affecting crystallinity and biological activity .

Reactivity and Stability

Table 2: Reactivity and Stability Profiles

Compound Stability Reactivity Concerns
tert-Butyl (4-chlorophenethyl)carbamate Stable under recommended conditions May react with strong acids/bases or oxidizers
tert-Butyl 4-(chloromethyl)phenylcarbamate Data limited; chloromethyl group likely reactive Susceptible to nucleophilic attack
tert-Butyl alcohol (reference) Decomposes with strong acids Violent reactions with oxidizers (e.g., peroxides)

Key Findings:

  • tert-Butyl Carbamates: Generally stable under storage conditions (room temperature, dry environments) but reactive toward strong acids/bases, similar to tert-butyl alcohol .
  • Chloromethyl Group: The 4-(chloromethyl)phenylcarbamate () is more reactive than the phenethyl analog due to the labile C-Cl bond, enabling cross-coupling or alkylation reactions .
  • Pyrrolidine Derivative: Stability is enhanced by the rigid pyrrolidine ring, though the hydroxymethyl group may introduce sensitivity to oxidation .

Research and Application Insights

  • Pharmaceutical Intermediates: The 4-chlorophenethylcarbamate () is employed in peptide synthesis, leveraging its stability under basic conditions .
  • Chemical Synthesis: The chloromethylphenyl derivative () is a precursor for functionalized aromatics, highlighting the role of reactive substituents in diversification .
  • Safety Protocols: While tert-butyl carbamates are generally low-risk, workplace controls (e.g., ventilation, PPE) remain critical, as seen in tert-butyl alcohol guidelines .

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